LOXO-101 is classified as an antineoplastic agent, specifically a small-molecule inhibitor of the tropomyosin receptor kinase family, which includes TrkA, TrkB, and TrkC. The compound's structure allows it to competitively inhibit ATP binding to these receptors, disrupting downstream signaling pathways associated with tumor growth and survival .
The synthesis of LOXO-101 involves several key steps that can be broadly categorized into acylation and dealkylation processes.
The molecular formula of LOXO-101 HCl salt is , with a molar mass of approximately 428.44 g/mol. The compound features a complex structure characterized by:
The three-dimensional structure can be analyzed using various computational chemistry tools to predict its binding affinity to target receptors .
LOXO-101 undergoes several chemical reactions during its synthesis:
The mechanism of action for LOXO-101 involves selective inhibition of tropomyosin receptor kinases:
Relevant analytical techniques such as thermogravimetric analysis and differential thermal analysis can provide insights into thermal stability and degradation patterns .
LOXO-101 has significant applications in oncology:
LOXO-101 (larotrectinib) is a first-in-class ATP-competitive inhibitor targeting all three tropomyosin receptor kinase isoforms (TRKA, TRKB, TRKC) with low-nanomolar half-maximal inhibitory concentrations (IC₅₀). Its design incorporates critical principles for kinase inhibitor development:
Table 1: Key Biochemical Parameters of LOXO-101
Parameter | TRKA | TRKB | TRKC | Reference |
---|---|---|---|---|
IC₅₀ (nM) | 0.6 | 0.8 | 0.7 | [2] |
Ligand Efficiency (LE) | 0.41 | 0.39 | 0.40 | [6] |
Selectivity (vs. Kinome) | >100-fold | >100-fold | >100-fold | [4] |
Stereochemical integrity at the pyrrolidine C2 position is achieved via Ellman’s chiral tert-butanesulfinamide auxiliary:
The pyrrolidine ring is constructed through Grignard-mediated cyclization:
Table 2: Key Intermediates in LOXO-101 Synthesis
Intermediate | Structure | Function | Yield |
---|---|---|---|
299 | Sulfinyl imine | Chiral auxiliary complex | 82% |
301 | Allylic sulfinamide | Diastereoselective precursor | 81% |
302 | (R)-2-(2,5-difluorophenyl)pyrrolidine | Core scaffold | 89% |
Critical auxiliary removal and cyclization:
LOXO-101 free base conversion to pharmaceutically acceptable salts:
Crystallinity and stability enhancement via solvent screening:
Table 3: Crystallization Parameters for LOXO-101 Salts
Salt Form | Solvent System | Temperature Gradient | Key PXRD Peaks (2θ) |
---|---|---|---|
HCl (Form I) | Ethanol/Water (4:1) | 50°C → 4°C | 12.5°, 15.8°, 24.3° |
H₂SO₄ | Acetone/MTBE (1:3) | 25°C → 0°C | 10.2°, 16.4°, 26.7° |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7